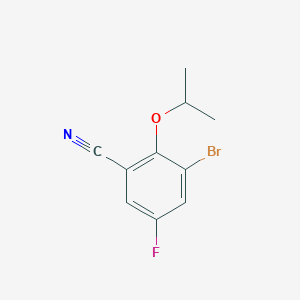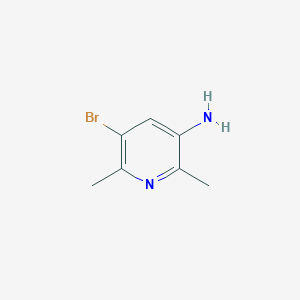
5-Bromo-2,6-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,6-dimethylpyridin-3-amine: is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 5-Bromo-2,6-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction . This reaction typically uses palladium catalysts and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,6-dimethylpyridin-3-amine can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Uses arylboronic acids, palladium catalysts, and bases like potassium carbonate.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Scientific Research Applications
Chemistry:
In chemistry, 5-Bromo-2,6-dimethylpyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pyridine derivatives .
Biology and Medicine:
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It has been studied for its anti-thrombolytic and biofilm inhibition activities .
Industry:
In the industrial sector, this compound is used in the production of advanced materials and chiral dopants for liquid crystals .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethylpyridin-3-amine involves its interaction with various molecular targets. For instance, in its anti-thrombolytic activity, it may interact with enzymes involved in blood clot formation , thereby inhibiting their function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison:
Compared to these similar compounds, 5-Bromo-2,6-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can lead to different reactivity and properties, making it suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3 |
InChI Key |
CQCNFOWWTYOJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


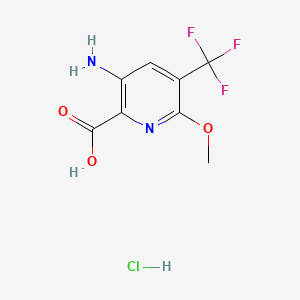
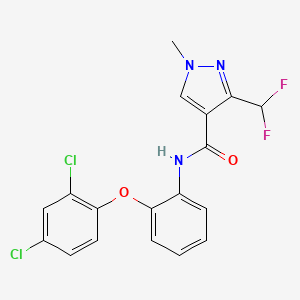
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
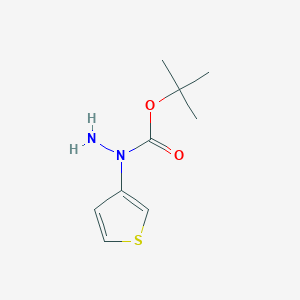
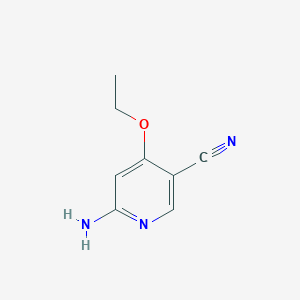
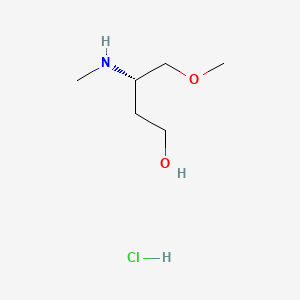
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
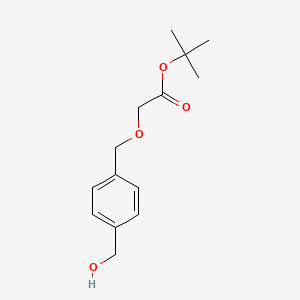
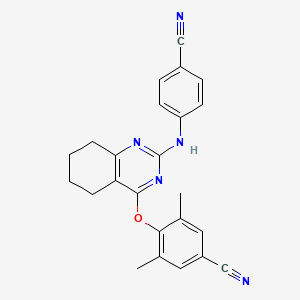
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
